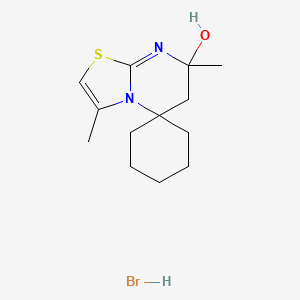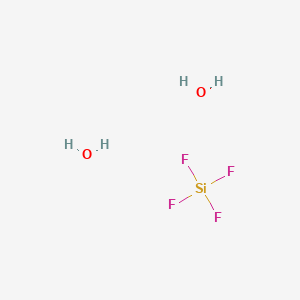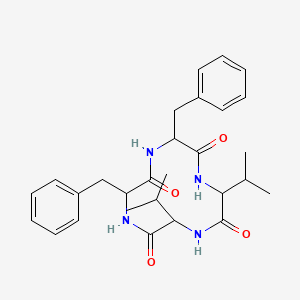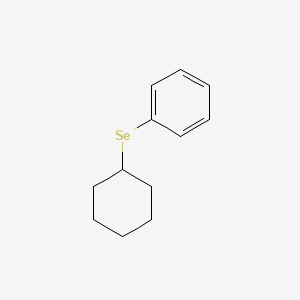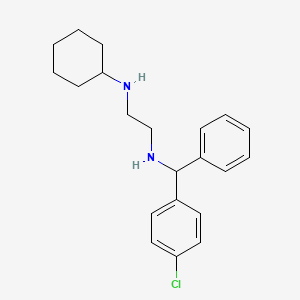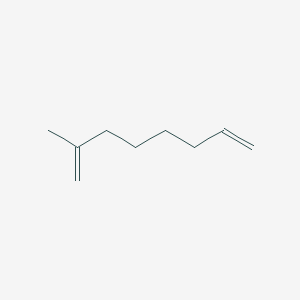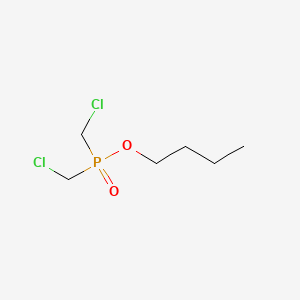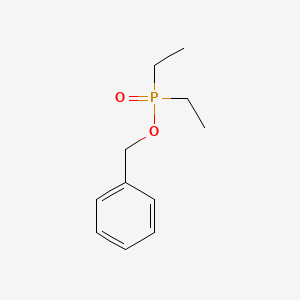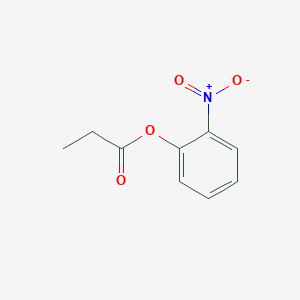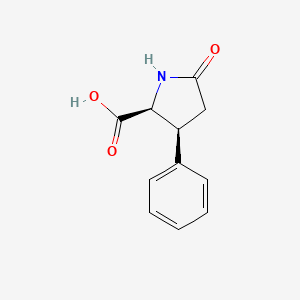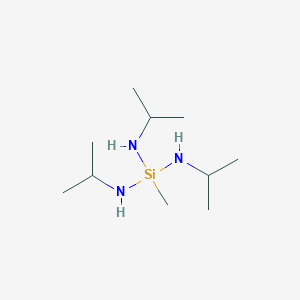![molecular formula C10H12O2S2 B14709931 Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- CAS No. 13735-02-9](/img/structure/B14709931.png)
Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- is an organic compound with the molecular formula C10H12O2S. It is also known as 4-(methylthio)benzenepropanoic acid. This compound is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with a methylthio group. It is a solid at room temperature with a melting point of approximately 98-102°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-[[4-(methylthio)phenyl]thio]- typically involves the reaction of 4-(methylthio)benzene with propanoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{CH3SC6H4} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{CH3SC6H4CH2CH2CO2H} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other functional groups. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common examples.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, Cl2
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Halogenated derivatives
科学研究应用
Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of propanoic acid, 3-[[4-(methylthio)phenyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- Propanoic acid, 3-(methylthio)-
- 3-(4-Methylthiophenyl)propionic acid
- 4-(Methylthio)benzenepropanoic acid
Comparison: Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- is unique due to the presence of both a propanoic acid group and a methylthio-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, as well as unique biological activities .
属性
CAS 编号 |
13735-02-9 |
|---|---|
分子式 |
C10H12O2S2 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
3-(4-methylsulfanylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12O2S2/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
InChI 键 |
LROOBFDHMUVFBY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


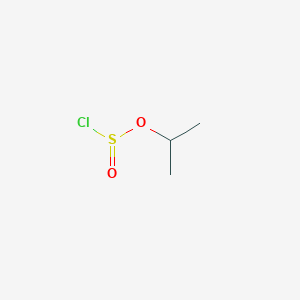
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
